molecular formula C6H12ClNO2S B1375887 Butyl [(chlorosulfanyl)methyl]carbamate CAS No. 64831-38-5

Butyl [(chlorosulfanyl)methyl]carbamate

Cat. No.: B1375887
CAS No.: 64831-38-5
M. Wt: 197.68 g/mol
InChI Key: ADTJKNZWOPGDLD-UHFFFAOYSA-N
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Description

“Butyl [(chlorosulfanyl)methyl]carbamate” is a carbamate compound. Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have a wide range of applications, including use as insecticides, pharmaceuticals, and polymer stabilizers .


Synthesis Analysis

Carbamates can be synthesized through a three-component coupling of amines, carbon dioxide, and halides. This process involves the use of cesium carbonate and TBAI, offering mild reaction conditions and short reaction times . Another common method for the synthesis of carbamates involves the reaction of amines with acyl halides or anhydrides .


Molecular Structure Analysis

The molecular structure of carbamates involves an ester functional group (R-O-C=O) and an amine functional group (R-N-H). The specific structure of “this compound” would involve these functional groups attached to a butyl group (a four-carbon chain) and a chlorosulfanyl group .


Chemical Reactions Analysis

Carbamates can undergo a variety of chemical reactions. For example, they can be used as protecting groups for amines in the synthesis of peptides. They can be installed and removed under relatively mild conditions . Carbamates can also undergo the Hofmann rearrangement, a process that involves the organic rearrangement of a carbamate to an isocyanate .


Physical and Chemical Properties Analysis

The physical and chemical properties of carbamates can vary widely depending on their specific structure. For example, they can range from volatile liquids to low melting solids .

Mechanism of Action

The mechanism of action of carbamates often involves their ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system. This is particularly relevant in the context of carbamate pesticides .

Safety and Hazards

Carbamates, depending on their specific structure and use, can present various safety and hazard concerns. For example, some carbamates are known to be toxic and can pose risks to human health and the environment .

Future Directions

Future research and development in the field of carbamates could involve the exploration of new synthesis methods, the development of new carbamate-based products (such as pharmaceuticals or pesticides), and further investigation into the environmental and health impacts of carbamate use .

Properties

IUPAC Name

butyl N-(chlorosulfanylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO2S/c1-2-3-4-10-6(9)8-5-11-7/h2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTJKNZWOPGDLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NCSCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50801180
Record name Butyl [(chlorosulfanyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50801180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64831-38-5
Record name Butyl [(chlorosulfanyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50801180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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